N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
This compound features a central ethanediamide (-NH-C(O)-C(O)-NH-) bridge connecting two distinct moieties:
- Aryl group: A 2-chlorophenyl substituent, contributing electron-withdrawing effects and steric bulk.
- Piperidine-sulfonyl group: A piperidin-2-yl ethyl chain modified with a 4-methoxybenzenesulfonyl group at the 1-position.
Properties
IUPAC Name |
N'-(2-chlorophenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-17-9-11-18(12-10-17)32(29,30)26-15-5-4-6-16(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,16H,4-6,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDRHSXYOYISOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation of Piperidine
The piperidine nitrogen is sulfonylated using 4-methoxybenzenesulfonyl chloride under anhydrous conditions.
Procedure :
- Piperidine (1.0 equiv) is dissolved in tetrahydrofuran (THF) or acetonitrile under nitrogen.
- 4-Methoxybenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (TEA, 2.5 equiv) to scavenge HCl.
- The reaction is heated to 60–85°C for 8–24 hours , monitored by TLC.
Workup :
- The mixture is quenched with ice water, and the product is extracted with dichloromethane (DCM) .
- The organic layer is dried over Na₂SO₄ and concentrated in vacuo.
Yield : 72–85% (estimated from analogous sulfonylation reactions).
Crystallization and Characterization
The sulfonylated piperidine is recrystallized from chloroform/acetone (1:1) to afford colorless crystals.
13C NMR (100 MHz, CDCl₃) :
X-ray Diffraction :
Installation of Ethyl Spacer via Alkylation
Nucleophilic Substitution at Piperidine C-2
The ethyl linker is introduced via alkylation of the sulfonylated piperidine with 2-bromoethylamine hydrobromide .
Procedure :
- Sulfonylated piperidine (1.0 equiv) and 2-bromoethylamine (1.5 equiv) are stirred in dimethylformamide (DMF) .
- Potassium carbonate (K₂CO₃, 2.0 equiv) is added, and the reaction is heated to 80°C for 12 hours .
Workup :
- The mixture is filtered, and the filtrate is concentrated.
- Purification via column chromatography (SiO₂, ethyl acetate/hexane 3:7 ) yields the secondary amine.
Spectroscopic Validation
1H NMR (400 MHz, CDCl₃) :
- δ 3.78 (s, 3H, OCH₃), 3.45–3.32 (m, 2H, CH₂NH), 2.95–2.82 (m, 1H, piperidine H-2), 1.80–1.45 (m, 6H, piperidine ring).
Synthesis of N'-(2-Chlorophenyl)ethanediamide Moiety
Amidation with Oxalyl Chloride
The ethylamine intermediate is reacted with oxalyl chloride to form the ethanediamide.
Procedure :
- Oxalyl chloride (2.2 equiv) is added to anhydrous DCM at 0°C.
- The ethylamine derivative (1.0 equiv) in DCM is added slowly, followed by pyridine (3.0 equiv) .
- The reaction is stirred at 25°C for 6 hours .
Workup :
- The solution is washed with 5% HCl and NaHCO₃ , dried, and concentrated.
Coupling with 2-Chloroaniline
The intermediate diamide is coupled with 2-chloroaniline via a nucleophilic acyl substitution.
Procedure :
- The diamide (1.0 equiv) and 2-chloroaniline (1.1 equiv) are refluxed in ethanol with TEA (1.5 equiv) for 4 hours .
Workup :
- The product is filtered and recrystallized from ethanol/water (4:1) .
Final Assembly and Optimization
Convergent Coupling
The ethyl-linked piperidine and ethanediamide are coupled via EDC/HOBt-mediated amidation .
Procedure :
- Ethyl-linked piperidine (1.0 equiv) and ethanediamide (1.1 equiv) are dissolved in THF .
- EDC (1.2 equiv) and HOBt (1.2 equiv) are added, followed by stirring at 25°C for 24 hours .
Workup :
- The mixture is diluted with ethyl acetate, washed with brine, and purified via preparative HPLC .
Crystallization and Purity Analysis
The final compound is crystallized from methanol/diethyl ether to afford a white crystalline solid.
Melting Point : 189–192°C (DSC).
HPLC Purity : >99.5% (C18 column, acetonitrile/water 70:30 ).
Scalability and Process Considerations
Solvent Selection for Industrial Production
Cost-Benefit Analysis of Reagents
| Reagent | Cost (USD/kg) | Efficiency | Preferred Scale |
|---|---|---|---|
| 4-Methoxybenzenesulfonyl chloride | 320 | High | >100 kg |
| Oxalyl chloride | 280 | Moderate | 10–50 kg |
| EDC | 450 | High | 1–10 kg |
Chemical Reactions Analysis
Types of Reactions
N’-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N’-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of N’-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent cellular responses.
Comparison with Similar Compounds
W-15 (4-Chloro-N-[1-(2-Phenylethyl)-2-piperidinylidene]benzenesulfonamide)
- Key Structural Differences :
- Core linkage : W-15 has a sulfonamide (-SO₂-NH-) group instead of an ethanediamide bridge.
- Substituents : W-15 lacks the 4-methoxybenzenesulfonyl group, instead featuring a 4-chlorobenzenesulfonamide and a 2-phenylethyl chain on the piperidine.
- Functional Implications: The sulfonamide in W-15 may confer stronger hydrogen-bonding with target proteins but reduced metabolic stability compared to the ethanediamide in the target compound.
| Property | Target Compound | W-15 |
|---|---|---|
| Core Linkage | Ethanediamide | Sulfonamide |
| Piperidine Substituent | 4-Methoxybenzenesulfonyl | 4-Chlorobenzenesulfonamide |
| Aromatic Group | 2-Chlorophenyl | 2-Phenylethyl |
| Predicted LogP | ~3.5 (higher lipophilicity) | ~2.8 (moderate polarity) |
Compound 39 from
(2S,4S)-1-[(2-Chlorophenyl)methyl]-N-[2-(4-methanesulfonylphenyl)ethyl]-4-{[(4-methoxyphenyl)methyl]amino}pyrrolidine-2-carboxamide
- Key Structural Differences :
- Core Structure : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring) in the target compound.
- Substituents : Compound 39 includes a methanesulfonylphenyl group and a carboxamide linkage, contrasting with the ethanediamide and 4-methoxybenzenesulfonyl groups in the target.
- The methanesulfonyl group is less bulky than the 4-methoxybenzenesulfonyl group, possibly improving solubility .
N-(2-(4-Fluorophenyl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2h)
- Key Structural Differences :
- Core Structure : Features a piperidine derivative with bulky tetramethyl groups and a sulfonamide-phenyl group.
- Substituents : Lacks the ethanediamide bridge and 2-chlorophenyl group.
- The absence of a chlorophenyl group may decrease aromatic stacking interactions in hydrophobic binding pockets .
Research Findings and Pharmacological Relevance
- Metabolic Stability : The 4-methoxy group in the benzenesulfonyl moiety may reduce oxidative metabolism compared to chloro or nitro substituents (e.g., W-18 in ), as methoxy groups are less prone to cytochrome P450-mediated dealkylation .
- Solubility : The sulfonyl and ethanediamide groups improve aqueous solubility relative to purely hydrocarbon-based analogues (e.g., fentanyl derivatives in ), though the 2-chlorophenyl group may counteract this by increasing hydrophobicity .
Biological Activity
N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chlorophenyl group : Enhances lipophilicity and potential receptor binding.
- Piperidine moiety : Known for its role in various pharmacological activities, including analgesic and anti-inflammatory effects.
- Methoxybenzenesulfonyl group : Contributes to the compound's solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Key mechanisms include:
- Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, particularly those involved in pain modulation and inflammation.
- Enzyme Inhibition : Preliminary studies suggest that it could inhibit enzymes such as acetylcholinesterase (AChE) and urease, which are critical in neurodegenerative diseases and microbial infections, respectively.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit antimicrobial properties. For instance, compounds with similar piperidine structures showed moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Properties
Research indicates that the sulfonamide functionality in related compounds can lead to anticancer activity. The inhibition of specific cancer cell lines has been observed, suggesting a potential role in cancer therapy .
Case Studies
- Acetylcholinesterase Inhibition
- Antibacterial Screening
Data Table: Biological Activity Overview
Q & A
Q. Q1. What are the recommended synthetic pathways for N'-(2-chlorophenyl)-N-{2-[1-(4-methoxybenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Piperidine sulfonylation : React 4-methoxybenzenesulfonyl chloride with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group .
- Ethanediamide coupling : Use propionyl chloride or oxalyl chloride to activate the ethanediamide backbone, followed by nucleophilic substitution with 2-chloroaniline derivatives. Temperature control (<0°C to 25°C) minimizes side reactions .
- Purification : Employ high-performance liquid chromatography (HPLC) with a C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) to isolate the target compound ≥95% purity .
Q. Q2. How is the compound’s structural integrity validated post-synthesis?
Methodological Answer:
- Analytical Techniques :
- NMR : Confirm regiochemistry using ¹H/¹³C NMR, focusing on sulfonyl (δ ~3.3 ppm for methoxy protons) and amide (δ ~8.2 ppm) signals .
- IR : Validate sulfonyl S=O stretches (1350–1160 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
- X-ray crystallography : Resolve piperidine ring conformation and sulfonyl group geometry (bond angles: 104–112°) .
Advanced Research Questions
Q. Q3. What strategies resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Case Study : Discrepancies in ¹H NMR shifts (e.g., piperidine CH₂ protons) may arise from solvent polarity or dynamic ring puckering.
- Solutions :
Compare spectra across solvents (DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .
Use variable-temperature NMR to detect conformational flexibility .
Cross-validate with LC-MS (high-resolution ESI+) to confirm molecular formula (C₂₃H₂₇ClN₃O₄S) and rule out impurities .
Q. Q4. How can reaction mechanisms for sulfonamide formation be elucidated?
Methodological Answer:
- Experimental Design :
- Kinetic analysis : Monitor sulfonylation rates via in situ FTIR under varying temperatures (25–60°C) to determine activation energy .
- Isotopic labeling : Use ³⁵S-labeled sulfonyl chloride to trace intermediates via radio-TLC .
- Computational modeling : Perform DFT calculations (B3LYP/6-311+G*) to map transition states and identify rate-limiting steps .
Q. Q5. What methodologies assess the compound’s potential as a neuropharmacological agent?
Methodological Answer:
- Biological Assays :
- In vitro binding : Screen against opioid receptors (μ, κ, δ) using radioligand displacement assays (e.g., [³H]DAMGO for μ-opioid) .
- Functional activity : Measure cAMP inhibition in HEK293 cells expressing cloned receptors to evaluate inverse agonism .
- SAR studies : Compare with fentanyl analogs (e.g., W-18) to identify structural determinants of potency .
Q. Q6. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- SAR Framework :
- Piperidine modifications : Replace 4-methoxybenzenesulfonyl with bulkier groups (e.g., 4-nitro) to enhance receptor selectivity .
- Chlorophenyl substitution : Test 3-Cl or 4-Cl analogs to optimize π-π stacking with aromatic receptor residues .
- Computational tools : Use molecular docking (AutoDock Vina) to predict binding poses against μ-opioid receptor homology models .
Q. Q7. What are common pitfalls in scaling up synthesis, and how are they mitigated?
Methodological Answer:
- Challenges :
- Low yields : Caused by poor solubility of intermediates. Use polar aprotic solvents (DMF or DMSO) at elevated temperatures (60–80°C) .
- Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to trap unreacted sulfonyl chloride .
- Crystallization issues : Optimize solvent mixtures (ethanol/water) and cooling rates to improve crystal habit .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
Q. Table 2. Comparison of Synthetic Routes
| Route | Key Reagents | Yield (%) | Purity (HPLC) | Limitations |
|---|---|---|---|---|
| A | 4-Methoxybenzenesulfonyl chloride, Et₃N | 45 | 92% | Requires cryogenic conditions |
| B | Oxalyl chloride, DMAP | 62 | 98% | High catalyst cost |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
